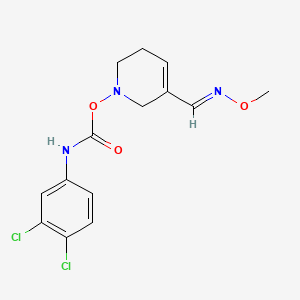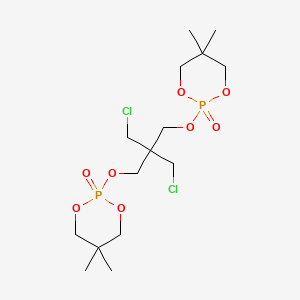
5-Hydroxyviloxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyviloxazin ist ein Metabolit von Viloxazin, einem selektiven Noradrenalin-Wiederaufnahmehemmer. Viloxazin wurde als Antidepressivum und in jüngerer Zeit zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) bei Kindern und Erwachsenen eingesetzt . Die Verbindung 5-Hydroxyviloxazin wird durch Hydroxylierung von Viloxazin durch das Enzym CYP2D6 gebildet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Hydroxyviloxazin beinhaltet die Hydroxylierung von Viloxazin. Diese Reaktion wird durch das Enzym CYP2D6 vermittelt, das eine Hydroxylgruppe an der 5-Position des Viloxazin-Moleküls einführt . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und einer kontrollierten Temperatur, um die Enzymaktivität zu fördern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Hydroxyviloxazin folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Bioreaktoren, in denen Viloxazin unter optimierten Bedingungen CYP2D6 ausgesetzt wird, um die Ausbeute zu maximieren. Das Produkt wird dann mit Standardtechniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
5-Hydroxyviloxazin unterliegt hauptsächlich der Glucuronidierung, einer Reaktion, bei der ein Glucuronsäuremolekül an die Hydroxylgruppe addiert wird. Diese Reaktion wird durch die Enzyme UDP-Glucuronosyltransferase 1A9 und UDP-Glucuronosyltransferase 2B15 katalysiert .
Häufige Reagenzien und Bedingungen
Die Glucuronidierungsreaktion erfordert typischerweise das Vorhandensein von UDP-Glucuronsäure als Cosubstrat und der entsprechenden Glucuronosyltransferase-Enzyme. Die Reaktion wird unter physiologischen Bedingungen durchgeführt, üblicherweise bei einem pH-Wert von etwa 7,4 und einer Temperatur von 37 °C .
Hauptprodukte
Das Hauptprodukt der Glucuronidierungsreaktion ist 5-Hydroxyviloxazin-Glucuronid . Dieser Metabolit ist wasserlöslicher als die Ausgangssubstanz und wird im Urin ausgeschieden.
Wissenschaftliche Forschungsanwendungen
5-Hydroxyviloxazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
5-Hydroxyviloxazin übt seine Wirkungen hauptsächlich durch seine Interaktion mit dem Noradrenalin-Transporter aus. Durch Hemmung der Wiederaufnahme von Noradrenalin erhöht es die Konzentration dieses Neurotransmitters im synaptischen Spalt und verstärkt die noradrenerge Signalübertragung . Dieser Mechanismus ähnelt dem von Viloxazin, obwohl die spezifischen Beiträge von 5-Hydroxyviloxazin zum gesamten pharmakologischen Profil von Viloxazin noch untersucht werden .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyviloxazine has several applications in scientific research:
Wirkmechanismus
5-Hydroxyviloxazine exerts its effects primarily through its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling . This mechanism is similar to that of viloxazine, although the specific contributions of this compound to the overall pharmacological profile of viloxazine are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Viloxazin: Die Ausgangssubstanz, von der 5-Hydroxyviloxazin abgeleitet ist.
Atomoxetin: Ein weiterer selektiver Noradrenalin-Wiederaufnahmehemmer, der zur Behandlung von ADHS eingesetzt wird.
Methylphenidat: Ein Stimulans, das auch den Noradrenalinspiegel erhöht, jedoch über einen anderen Mechanismus.
Einzigartigkeit
5-Hydroxyviloxazin ist einzigartig in seinem spezifischen Stoffwechselweg und seiner Rolle als Hauptmetabolit von Viloxazin. Im Gegensatz zu Atomoxetin und Methylphenidat, die hauptsächlich als Wirkstoffe eingesetzt werden, ist 5-Hydroxyviloxazin ein Metabolit, der Einblicke in den Stoffwechsel und die Pharmakokinetik von Viloxazin liefert .
Eigenschaften
CAS-Nummer |
56305-63-6 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
4-ethoxy-3-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C13H19NO4/c1-2-16-12-4-3-10(15)7-13(12)18-9-11-8-14-5-6-17-11/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3 |
InChI-Schlüssel |
FEYUBZHHEOUPRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)O)OCC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


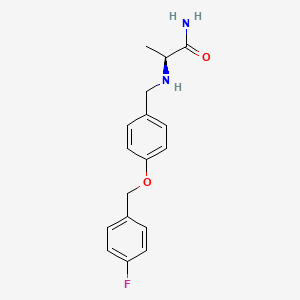

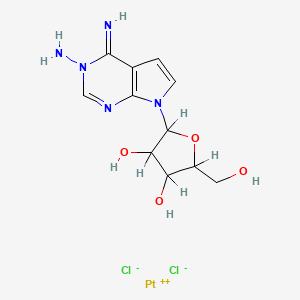

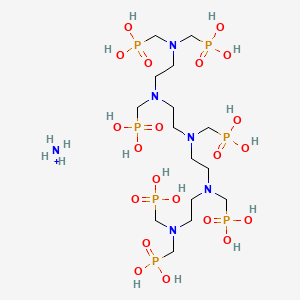
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
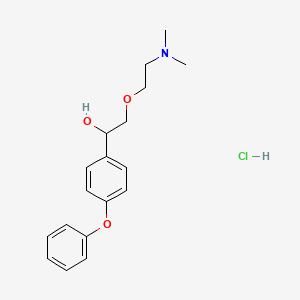
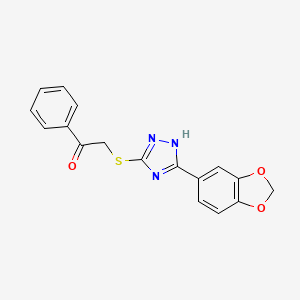
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)

